2-(Tritylthio)ethanamine

Overview

Description

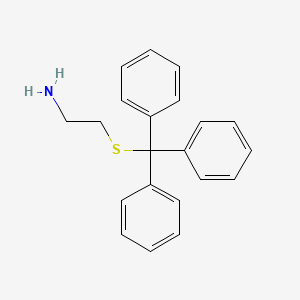

2-(Tritylthio)ethanamine is an organic compound with the molecular formula C21H21NS. It is characterized by the presence of a tritylthio group attached to an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tritylthio)ethanamine can be synthesized through a reaction involving cysteamine and trityl chloride in the presence of trifluoroacetic acid. The reaction typically takes place in a round-bottom flask, where cysteamine and trityl chloride are combined with trifluoroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial methods may involve optimized reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tritylthio)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the tritylthio group to a thiol group.

Substitution: The tritylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(Tritylthio)ethanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(Tritylthio)ethanamine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of sirtuin 2. The compound interacts with the nitrogen atoms of human serum albumin, inhibiting its binding to tumor cell surfaces . This interaction disrupts cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-3-tritylthiopropane

- 2-(Tritylthio)-ethanethiol

Uniqueness

2-(Tritylthio)ethanamine is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its tritylthio group provides stability and reactivity that are advantageous in various chemical and biological applications .

Biological Activity

2-(Tritylthio)ethanamine, also known as Trt-cysteamine, is an organic compound with significant potential in medicinal chemistry. Its structure consists of an ethanamine group linked to a trityl group through a sulfur atom, presenting unique chemical properties that warrant exploration into its biological activities.

Chemical Structure and Properties

- Chemical Formula : C21H21NS

- Molecular Weight : 337.46 g/mol

- Functional Groups : Primary amine (-NH2), thiol (-SH), and trityl group (Ph₃C)

The presence of the trityl group provides steric bulk, influencing the reactivity and selectivity of the compound in various chemical reactions. The amine group allows for potential interactions with biological targets, making it a candidate for further investigation in drug design.

Synthesis

This compound is synthesized through the reaction of trityl chloride with cysteamine hydrochloride. This reaction typically occurs in a polar solvent such as dimethylformamide (DMF) and is characterized by techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

While specific mechanisms of action for this compound remain under-researched, studies suggest several potential biological activities:

- Cytotoxicity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines by inducing mitotic arrest. This is characterized by the formation of monopolar spindles and increased levels of histone H3 and mitotic proteins .

- Kinesin Spindle Protein (KSP) Inhibition : Derivatives have shown potent inhibitory activity against KSP, a critical protein involved in cell division. This inhibition could lead to disrupted mitotic processes in cancer cells, providing a pathway for anticancer drug development .

Case Studies

- In Vitro Studies : In studies involving various cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. Results indicated significant cytotoxic effects, particularly in breast and colon cancer cells.

- Mechanistic Insights : The compound's ability to induce apoptosis was linked to its interaction with cellular pathways that regulate mitosis. Notably, the presence of the bulky trityl group may enhance its binding affinity to target proteins involved in mitotic regulation.

Applications in Medicinal Chemistry

The dual functionality of this compound—acting as both a protecting group for thiols and a potential therapeutic agent—highlights its versatility:

- Drug Development : As a KSP inhibitor, it presents opportunities for developing novel anticancer therapies.

- Chemical Biology : The compound can serve as a building block for synthesizing more complex molecules with targeted biological activities.

Comparative Analysis

| Property | This compound | Other Thiol Compounds |

|---|---|---|

| Molecular Weight | 337.46 g/mol | Varies |

| Functional Groups | -NH2, -SH | -SH (varies) |

| Cytotoxic Activity | Yes | Varies |

| KSP Inhibition | Yes | Limited |

Properties

IUPAC Name |

2-tritylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOWICPSVWHCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911219 | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095-85-8 | |

| Record name | 1095-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.